molecular formula C32H21BrFNO B4828680 1-(4-BROMOPHENYL)-3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLINE

1-(4-BROMOPHENYL)-3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLINE

Cat. No.: B4828680
M. Wt: 534.4 g/mol
InChI Key: HXKBHAVVTONWIH-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLINE is a complex organic compound with a unique structure that includes bromine, fluorine, and methoxy functional groups

Preparation Methods

The synthesis of 1-(4-BROMOPHENYL)-3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[f]quinoline core: This can be achieved through a series of cyclization reactions starting from appropriate aromatic precursors.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the fluorophenylmethoxy group: This can be done through a nucleophilic substitution reaction where a fluorophenylmethoxy group is introduced to the benzo[f]quinoline core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-BROMOPHENYL)-3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-BROMOPHENYL)-3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 1-(4-BROMOPHENYL)-3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLINE include:

    2-(4-Bromophenyl)-1-(4-fluorophenyl)ethanone: This compound shares the bromophenyl and fluorophenyl groups but has a different core structure.

    1-(4-Fluorophenyl)-2-phenyl-ethanone: Similar in having a fluorophenyl group but lacks the bromophenyl and benzo[f]quinoline core.

    4-Bromodiphenylamine: Contains the bromophenyl group but differs in the rest of the structure.

The uniqueness of this compound lies in its specific combination of functional groups and the benzo[f]quinoline core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[4-[(2-fluorophenyl)methoxy]phenyl]benzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21BrFNO/c33-25-14-9-22(10-15-25)28-19-31(35-30-18-13-21-5-1-3-7-27(21)32(28)30)23-11-16-26(17-12-23)36-20-24-6-2-4-8-29(24)34/h1-19H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKBHAVVTONWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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